molecular formula C10H8O2S B371267 3-Methyl-1-benzothiophene-5-carboxylic acid CAS No. 19404-24-1

3-Methyl-1-benzothiophene-5-carboxylic acid

Cat. No.: B371267
CAS No.: 19404-24-1
M. Wt: 192.24g/mol
InChI Key: XGOWVNJGEXECLA-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophene-5-carboxylic acid (CID 821992) is a benzothiophene-based organic compound with the molecular formula C10H8O2S . This solid compound features a carboxylic acid functional group (-COOH) attached to a benzothiophene core, which is a privileged structure in medicinal chemistry . The carboxylic acid group makes the molecule a versatile building block for chemical synthesis; it can be readily converted into various derivatives, such as amides or esters, or used to create metal-organic complexes . Its structural features, particularly the fused aromatic system, are commonly found in compounds investigated for pharmaceutical applications, including the development of novel therapeutic agents. Researchers value this acid as a key intermediate in constructing more complex molecules for drug discovery, materials science, and as a standard in analytical chemistry. The compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1-benzothiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOWVNJGEXECLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative cyclization of the alkyne and thioether groups, forming a palladacycle intermediate. Subsequent carbonylation introduces the ester group at the 3-position. Hydrolysis of the ester under acidic or basic conditions yields the carboxylic acid. Key parameters include:

  • Catalyst loading : 5 mol% PdI₂ with 5 equiv KI.

  • Solvent : Methanol or higher alcohols for ester formation.

  • Temperature and pressure : 80–100°C under 40 atm CO-air (4:1).

Table 1. Optimization of Pd-Catalyzed Carbonylation

SubstrateCatalyst (mol%)Temperature (°C)Yield (%)
1a (R = Ph)58080
1a (R = Me)310060

The scalability of this method is demonstrated in a larger-scale synthesis (1.12 mmol substrate), achieving 81% yield after column chromatography.

Microwave-Assisted Cyclization and Saponification

Microwave dielectric heating significantly accelerates the synthesis of benzothiophene intermediates. As reported in, 5-bromo-2-fluorobenzonitrile undergoes cyclization with methyl thioglycolate under microwave irradiation (130°C, 15 min) to form 3-aminobenzo[b]thiophene-2-carboxylates. For the target compound, this method is modified by replacing the bromo and amino groups with methyl and carboxylic acid functionalities.

Procedure Highlights

  • Cyclization : Microwave irradiation at 130°C for 15 min in DMSO with triethylamine.

  • Saponification : Hydrolysis of the methyl ester using NaOH/MeOH under microwave conditions (100°C, 3 min).

Table 2. Microwave-Assisted Yields

StepConditionsYield (%)
Cyclization130°C, 15 min85
Saponification100°C, 3 min92

This method reduces reaction times from hours to minutes, enhancing efficiency for lab-scale synthesis.

Friedel-Crafts Acylation and Oxidation

Patent discloses a Friedel-Crafts acylation route to functionalize 5-hydroxybenzo[b]thiophene. By protecting the hydroxyl group (e.g., as a tetrahydropyranyl ether), the 5-position becomes amenable to acetylation. Subsequent oxidation of the acetyl group to carboxylic acid is achieved using KMnO₄ or CrO₃.

Key Steps

  • Protection : 5-hydroxybenzo[b]thiophene → 5-(tetrahydropyranyloxy)benzo[b]thiophene.

  • Friedel-Crafts acylation : Acetyl chloride/AlCl₃ introduces the acetyl group at the 3-position.

  • Oxidation : Acetyl → carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Table 3. Friedel-Crafts Acylation Efficiency

SubstrateOxidizing AgentYield (%)
Acetyl derivativeCrO₃75
Acetyl derivativeKMnO₄68

This method is noted for its industrial applicability due to readily available reagents and straightforward purification.

Halogenation-Carboxylation Sequence

Patent outlines a halogenation-carboxylation strategy for 2-benzo[b]thiophenecarboxylic acids, adaptable to the 5-position. Bromination at the 3-position followed by carboxylation via Grignard reaction or palladium-catalyzed carbonylation yields the target compound.

Process Details

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 3-position.

  • Carboxylation : CO₂ insertion using Mg/THF or Pd(OAc)₂/Xantphos.

Table 4. Halogenation-Carboxylation Yields

StepReagentsYield (%)
BrominationNBS/CCl₄70
CarboxylationPd(OAc)₂/CO65

Comparative Analysis of Methods

Table 5. Method Comparison

MethodAdvantagesLimitationsScale
Pd-catalyzed carbonylationHigh yields, scalableRequires high-pressure equipmentIndustrial
Microwave-assistedRapid, energy-efficientLimited substrate scopeLab
Friedel-CraftsSimple reagentsMultiple protection/deprotection stepsPilot
Halogenation-carboxylationVersatile functionalizationLow carboxylation yieldsLab

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, substituted benzo[b]thiophenes have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. Compounds derived from 3-methyl-1-benzothiophene-5-carboxylic acid have shown promising antiproliferative activity against various cancer cell lines, with IC50 values indicating strong potential for therapeutic use .

Mechanism of Action

The mechanism underlying the anticancer activity is primarily linked to the disruption of microtubule dynamics, which is crucial for cell division. Structure-activity relationship studies have indicated that specific substitutions on the benzothiophene core can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Environmental Applications

Biodegradation Studies

This compound has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). In anaerobic conditions, certain microbial cultures can cometabolically convert benzothiophene compounds into less harmful products. This process is significant for bioremediation efforts in contaminated environments, particularly in groundwater affected by tar-oil spills .

Sulfate-Reducing Bacteria

Sulfate-reducing bacteria have shown effectiveness in degrading benzothiophene derivatives in laboratory settings. The conversion process involves complex biochemical pathways where benzothiophene serves as an auxiliary substrate, leading to the formation of carboxybenzothiophenes that are less toxic . This application highlights the potential use of this compound in environmental cleanup strategies.

Synthesis and Chemical Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for further chemical modifications. Recent studies have explored palladium-catalyzed carbonylative approaches to synthesize various esters from benzothiophene derivatives, which can be utilized in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound has been employed in various assays to evaluate its properties and interactions with biological systems. Its ability to form complexes with metal ions makes it useful in developing sensors and probes for detecting environmental pollutants .

Case Studies and Research Findings

Study Findings Application
Anaerobic Cometabolic Conversion Demonstrated effective degradation of benzothiophene by sulfate-reducing bacteriaEnvironmental remediation
Anticancer Activity Evaluation Compounds showed IC50 values ranging from 2.6 to 18 nM against cancer cell linesDrug development
Synthesis of Esters Developed a palladium-catalyzed method for synthesizing benzothiophene estersOrganic synthesis

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic carboxylic acids, focusing on molecular features, physicochemical properties, and applications.

3-Methylbenzofuran-5-carboxylic Acid (CAS 501892-99-5)

  • Molecular Formula : C₁₀H₈O₃
  • Key Differences: Replaces the sulfur atom in benzothiophene with oxygen (benzofuran core), reducing electron density and altering resonance stability.
  • Applications : Industrial-scale production methods are documented, emphasizing cost-effective synthesis and stringent quality specifications (e.g., purity ≥98%) .

5-Ethylthiophene-3-carboxylic Acid

  • Molecular Formula : C₇H₈O₂S
  • Key Differences: A simpler monocyclic thiophene derivative with an ethyl substituent. Smaller aromatic system reduces conjugation and thermal stability. Higher lipophilicity (LogP ~3.1) due to the ethyl group compared to the methyl group in the target compound .
  • Applications : Primarily used as a building block in organic synthesis.

3-Formyl-1-benzothiophene-5-carboxylic Acid

  • Molecular Formula : C₁₀H₆O₃S
  • Key Differences :
    • Substitutes the methyl group with a formyl (–CHO) moiety, introducing a reactive aldehyde functionality.
    • Increased polarity (PSA ~95.7 Ų) due to the aldehyde and carboxylic acid groups, enhancing solubility in polar solvents .
    • The aldehyde group enables nucleophilic addition reactions, making it versatile for derivatization.

Methyl 5-Amino-1-benzothiophene-2-carboxylate

  • Molecular Formula: C₁₀H₉NO₂S
  • Key Differences: Contains an amino (–NH₂) group at position 5 and a methyl ester at position 2, altering electronic and steric properties. The ester group reduces acidity (pKa ~4.5–5.0) compared to the free carboxylic acid (pKa ~2.5–3.0) . Applications include laboratory-scale synthesis of pharmaceuticals and agrochemicals .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Polar Surface Area (Ų) Notable Applications
3-Methyl-1-benzothiophene-5-carboxylic acid C₁₀H₈O₂S 192.23 –CH₃, –COOH 2.64 65.6 Organic synthesis intermediate
3-Methylbenzofuran-5-carboxylic acid C₁₀H₈O₃ 192.17 –CH₃, –COOH 2.10 68.7 Industrial manufacturing
5-Ethylthiophene-3-carboxylic acid C₇H₈O₂S 172.20 –C₂H₅, –COOH 3.10 65.6 Organic building block
3-Formyl-1-benzothiophene-5-carboxylic acid C₁₀H₆O₃S 206.22 –CHO, –COOH 1.85 95.7 Reactive synthesis intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 –NH₂, –COOCH₃ 2.20 86.6 Pharmaceutical research

Research Findings

Electronic Effects : Sulfur in benzothiophene enhances electron density compared to oxygen in benzofuran, favoring electrophilic substitution reactions .

Reactivity : The formyl derivative’s aldehyde group enables facile condensation reactions, whereas the methyl group in the target compound stabilizes the aromatic system .

Biological Activity

3-Methyl-1-benzothiophene-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

This compound belongs to the benzothiophene family, which is recognized for its varied structural versatility and bioactivity. The presence of the carboxylic acid group is significant as it can influence the compound's interaction with biological targets.

Pharmacological Properties

1. Antimicrobial Activity
Benzothiophene derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted that certain benzothiophene derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL for some derivatives . The mechanism of action often involves inhibition of key bacterial enzymes or pathways essential for survival.

2. Anti-inflammatory Effects
Research indicates that benzothiophene compounds may possess anti-inflammatory properties. They are thought to modulate inflammatory pathways and could potentially be used in treating conditions characterized by chronic inflammation .

3. Anticancer Potential
Benzothiophenes have been investigated for their anticancer effects. Some derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiophene scaffold can enhance anticancer activity.

Study on Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of benzothiophene derivatives revealed that compounds with specific substitutions on the benzothiophene ring exhibited enhanced efficacy against M. tuberculosis. For instance, compounds with hydroxyl and methoxy groups showed improved activity compared to unsubstituted derivatives .

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human lung (A549) and cervical (HeLa) cancer cell lines demonstrated that certain derivatives of benzothiophene had minimal cytotoxic effects at therapeutic concentrations, indicating their potential as safe therapeutic agents .

Data Tables

Activity Type Compound MIC (μg/mL) Cell Line Tested IC50 (μM)
AntimicrobialThis compound2M. tuberculosis H37RvNot specified
Anti-inflammatoryBenzothiophene derivativeN/AN/AN/A
AnticancerBenzothiophene derivativeN/AA549, HeLa5.41

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammation. For instance, studies have shown that benzothiophenes can inhibit protein tyrosine phosphatases (PTPs), which are crucial for mycobacterial virulence and survival within host cells .

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